29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol
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Overview
Description
29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol is a complex organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of hydrophobic substances in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol typically involves the ethoxylation of isooctylphenol. This process includes the reaction of isooctylphenol with ethylene oxide under controlled conditions to achieve the desired degree of ethoxylation. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors that allow for precise control over reaction parameters. The process involves the continuous feeding of isooctylphenol and ethylene oxide into the reactor, where they undergo ethoxylation. The product is then purified through distillation and filtration to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Phenolic derivatives.
Scientific Research Applications
29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: Utilized in drug formulations to improve the bioavailability of hydrophobic drugs.
Industry: Applied in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The primary mechanism of action of 29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol is its ability to reduce surface tension. This is achieved through the alignment of the hydrophobic isooctyl group and the hydrophilic ethoxylated chain at the interface between water and hydrophobic substances. This alignment disrupts the cohesive forces between water molecules, thereby reducing surface tension and increasing solubility.
Comparison with Similar Compounds
Similar Compounds
Octylphenol Ethoxylate: Similar in structure but with a shorter ethoxylated chain.
Nonylphenol Ethoxylate: Contains a nonyl group instead of an isooctyl group.
Triton X-100: A well-known surfactant with a similar ethoxylated chain but different hydrophobic group.
Uniqueness
29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol is unique due to its specific balance of hydrophobic and hydrophilic properties, which makes it particularly effective in applications requiring strong surfactant action and high solubility enhancement.
Properties
CAS No. |
58253-61-5 |
---|---|
Molecular Formula |
C34H62O11 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(6-methylheptyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O11/c1-32(2)8-4-3-5-9-33-10-6-7-11-34(33)45-31-30-44-29-28-43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35/h6-7,10-11,32,35H,3-5,8-9,12-31H2,1-2H3 |
InChI Key |
BYQFTVWRCSHPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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